molecular formula C10H20O B057906 (+)-Isomenthol CAS No. 23283-97-8

(+)-Isomenthol

Cat. No.: B057906
CAS No.: 23283-97-8
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Description

(+)-Isomenthol: is a naturally occurring organic compound that belongs to the class of terpenoids. It is a stereoisomer of menthol, characterized by its distinct cooling sensation and minty aroma. This compound is commonly found in essential oils of various mint species and is widely used in the flavor, fragrance, and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of (+)-Isopulegol: One common method for synthesizing (+)-Isomenthol involves the hydrogenation of (+)-Isopulegol. This reaction typically occurs in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.

    Reduction of (+)-Pulegone: Another synthetic route involves the reduction of (+)-Pulegone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method yields this compound with high stereoselectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale hydrogenation of (+)-Isopulegol. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Isomenthol can undergo oxidation reactions to form compounds such as (+)-Isomenthone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH4) can yield different stereoisomers.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    (+)-Isomenthone: Formed through oxidation

    Various stereoisomers: Formed through reduction

Scientific Research Applications

Chemistry: (+)-Isomenthol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological membranes. It is also used in studies related to sensory perception and olfactory receptors.

Medicine: this compound is explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. Its cooling sensation is utilized in topical formulations for pain relief and soothing effects.

Industry: In the industrial sector, this compound is a key ingredient in the production of flavorings, fragrances, and cosmetic products. Its pleasant aroma and cooling properties make it a popular choice in various consumer goods.

Mechanism of Action

The primary mechanism of action of (+)-Isomenthol involves the activation of cold-sensitive transient receptor potential melastatin 8 (TRPM8) receptors in the skin. Upon topical application, this compound stimulates these receptors, leading to a sensation of coolness. This effect is due to the inhibition of calcium ion (Ca++) currents in neuronal membranes. Additionally, this compound may exhibit analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

    (-)-Menthol: The most common stereoisomer of menthol, known for its strong cooling effect and widespread use in consumer products.

    (+)-Neomenthol: Another stereoisomer of menthol with similar cooling properties but different stereochemistry.

    (+)-Isopulegol: A precursor to (+)-Isomenthol, sharing similar structural features but differing in functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct sensory properties and biological activities. Compared to (-)-Menthol, this compound has a slightly different cooling sensation and may interact differently with biological targets.

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029650
Record name Menthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Record name Menthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg
Record name MENTHOL
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Record name p-Menthan-3-ol
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Solubility

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
Record name MENTHOL
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°)
Record name MENTHOL
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Record name Menthol
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Vapor Pressure

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/
Record name Menthol
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Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/
Record name MENTHOL
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Color/Form

White crystals /89-78-1/, Crystals or granules /dl-Menthol/

CAS No.

1490-04-6, 89-78-1
Record name Menthol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Melting Point

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/
Record name MENTHOL
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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Name
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Isomenthol
Reactant of Route 2
(+)-Isomenthol
Reactant of Route 3
(+)-Isomenthol
Reactant of Route 4
(+)-Isomenthol
Reactant of Route 5
(+)-Isomenthol
Reactant of Route 6
(+)-Isomenthol
Customer
Q & A

Q1: What is the molecular formula and weight of (+)-Isomenthol?

A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use techniques like 1H and 13C NMR spectroscopy to characterize the structure and conformation of this compound. [] These techniques provide information about the arrangement of atoms and their spatial orientation within the molecule.

Q3: Does this compound exist in different conformations?

A3: Yes, this compound exhibits conformational mobility, primarily existing in two chair forms. The dominant conformation has both the hydroxy and isopropyl groups in equatorial positions, while the less common form features an equatorial methyl group with axial hydroxy and isopropyl groups. This conformational flexibility has been observed through NMR studies. []

Q4: Does this compound possess any acaricidal activity?

A4: Unlike some of its isomers, this compound did not demonstrate acaricidal activity against the mite Tyrophagus putrescentiae in both fumigant and contact bioassays. This finding suggests a structure-activity relationship among menthol isomers regarding their acaricidal properties. []

Q5: How does this compound affect nasal sensation?

A5: Interestingly, inhalation of this compound did not produce any significant changes in nasal resistance or the sensation of airflow in human subjects. This contrasts with its isomer, L-menthol, which is known to enhance the sensation of airflow. This observation suggests a specific interaction of L-menthol with nasal sensory nerve endings that is not shared by this compound. []

Q6: Has this compound been identified in any plant species?

A6: Yes, this compound has been found in the essential oils of various plant species. For instance, it is a constituent of essential oils from Mentha pulegium, [] Stevia rebaudiana, [] Perilla frutescens, [] and Cyclotrichium origanifolium. [] The relative abundance of this compound can vary depending on the plant species, growth stage, and extraction methods.

Q7: What is the role of this compound in Mentha piperita?

A7: In Mentha piperita, this compound is formed through the reduction of L-menthone by a specific neomenthol dehydrogenase. This enzyme exhibits stereospecificity, preferentially catalyzing the formation of this compound over other isomers. [] This pathway contributes to the diversity of monoterpene profiles observed in peppermint.

Q8: Can this compound be synthesized from other menthol isomers?

A8: Yes, this compound can be produced through the epimerization of dl-menthol using sodium hydroxide as a catalyst. [] This process yields an equilibrium mixture containing a significant proportion of this compound along with other menthol isomers and menthone. Further purification steps, such as fractional distillation, may be required to isolate this compound.

Q9: Can microorganisms be used to produce this compound?

A9: Research suggests that specific fungal species can transform this compound into other compounds. For instance, Fusarium lini can convert this compound into 5α-hydroxyisomenthol and 1α-hydroxyisomenthol. [] These biotransformations highlight the potential of microbial systems for generating novel derivatives of this compound.

Q10: Can this compound be used as a chiral auxiliary in organic synthesis?

A10: Yes, this compound can act as a chiral auxiliary, influencing the stereochemical outcome of chemical reactions. For example, the this compound ester of pentacarbomethoxycyclopentadiene has been used as a chiral Brønsted acid catalyst in stereoselective glycosylation reactions, promoting the formation of specific diastereomers. []

Q11: Are there any studies on the stability of this compound in different formulations?

A11: While specific stability studies on this compound formulations might be limited in the provided research, the literature indicates that essential oils containing this compound, like those from Mentha species, are susceptible to degradation upon exposure to light, heat, and air. [] Therefore, proper storage conditions are crucial for preserving the quality and stability of this compound-containing products.

Q12: What are the common analytical techniques for identifying and quantifying this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound, particularly in complex mixtures like essential oils. [, , , , , , , , , , ] This method allows for the separation and detection of individual volatile compounds based on their retention time and mass-to-charge ratio.

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